4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride
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Overview
Description
4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.7 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl chloride group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound with similar reactivity but lacking the hydroxypropan-2-yl group.
4-(1-Hydroxy-1-methylethyl)benzenesulfonyl chloride: Another similar compound with slight structural differences.
Uniqueness
4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical properties and reactivity compared to other benzenesulfonyl derivatives .
Properties
Molecular Formula |
C9H11ClO3S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-9(2,11)7-3-5-8(6-4-7)14(10,12)13/h3-6,11H,1-2H3 |
InChI Key |
FDSVDMPEJUEVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
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